molecular formula C13H16N2O5 B6177630 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid CAS No. 198333-17-4

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid

Cat. No.: B6177630
CAS No.: 198333-17-4
M. Wt: 280.28 g/mol
InChI Key: JUKJXIWFSSIKFL-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid is a complex organic compound that combines an indole derivative with oxalic acid. This compound is notable for its unique structure, which includes an indole ring substituted with an aminoethyl group and a methyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequent steps include:

    Alkylation: Introduction of the methyl group at the 2-position of the indole ring.

    Amination: Introduction of the aminoethyl group at the 3-position, often through a nucleophilic substitution reaction.

    Oxalic Acid Addition: The final step involves the formation of the oxalic acid salt, which can be achieved by reacting the indole derivative with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid is in medicinal chemistry. The compound has potential therapeutic effects due to its structural similarity to known bioactive indoles.

  • Antidepressant Activity : Research suggests that compounds with indole structures can influence serotonin receptors, making this compound a candidate for further studies in antidepressant drug development.
  • Anticancer Properties : Preliminary studies indicate that derivatives of indole have shown promise in inhibiting cancer cell proliferation. Investigating the specific effects of this compound on various cancer cell lines could provide insights into its potential as an anticancer agent.

Biochemical Research

In biochemical research, this compound can serve as a valuable tool for studying biological systems due to its ability to interact with various biomolecules.

  • Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of novel inhibitors for therapeutic use.
  • Receptor Binding Studies : Due to its structural characteristics, it may bind to specific receptors in the brain, aiding research into neurological disorders.

Material Sciences

The unique properties of this compound also extend to material sciences.

  • Polymer Synthesis : The compound could be explored for use in synthesizing polymers with specific properties, such as increased strength or thermal stability.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various indole derivatives on serotonin receptors. The findings indicated that modifications to the indole structure could enhance receptor affinity and efficacy. This suggests that this compound may be a promising candidate for developing new antidepressants .

Case Study 2: Anticancer Properties

Research conducted at a prominent cancer research institute evaluated several indole derivatives' effects on tumor growth in vitro and in vivo. The results showed that certain compounds significantly inhibited tumor growth in mice models. Future studies should include this compound to assess its potential anticancer effects .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol involves its interaction with various molecular targets. In biological systems, it may interact with serotonin receptors due to its structural similarity, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A neurotransmitter with a similar indole structure.

    Tryptamine: Another indole derivative with an aminoethyl group.

    Melatonin: A hormone derived from serotonin, with a similar indole structure.

Uniqueness

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol is unique due to the presence of both a methyl group and an aminoethyl group on the indole ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆N₂O₅
  • CAS Number : 1803588-79-5
  • Structure : The compound features an indole moiety with an aminoethyl side chain and an oxalic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through interactions with various molecular targets:

  • Protein Interactions : It may interact with specific receptors and enzymes, influencing multiple biochemical pathways that regulate cellular functions.
  • Pathway Modulation : The compound can alter signaling pathways related to neurotransmitter systems, especially those involving serotonin (5-HT) receptors, which are crucial for mood regulation and have implications in antidepressant activity.

Antidepressant Potential

Research indicates that compounds similar to 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol exhibit antidepressant properties by acting as dual inhibitors of norepinephrine reuptake and serotonin receptor antagonists. Derivatives containing indole structures have shown promising results in enhancing serotonergic transmission, often targeted in depression treatment.

Antimicrobial Activity

Indole derivatives, including this compound, possess antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These compounds can disrupt bacterial biofilms and inhibit persister cell formation, suggesting a potential role in treating antibiotic-resistant infections.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antidepressant Effects :
    • A study demonstrated that indole derivatives could enhance serotonergic transmission, leading to improved mood regulation in animal models. This supports the hypothesis that these compounds may serve as effective antidepressants.
  • Antimicrobial Efficacy :
    • In vitro tests showed that indole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents against resistant strains.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantDual inhibition of norepinephrine reuptake
AntimicrobialEffective against E. coli, S. aureus
Cellular EffectsAlters macrophage function impacting immune response

Properties

CAS No.

198333-17-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;oxalic acid

InChI

InChI=1S/C11H14N2O.C2H2O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;3-1(4)2(5)6/h2-3,6,13-14H,4-5,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

JUKJXIWFSSIKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=O)(C(=O)O)O

Purity

95

Origin of Product

United States

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